molecular formula C11H12BrNS2 B13263749 [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13263749
M. Wt: 302.3 g/mol
InChI Key: SIWOTPRTMDIXRY-UHFFFAOYSA-N
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Description

[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is an organic compound that features a brominated thiophene ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 3-bromothiophene with an appropriate amine under controlled conditions. One common method involves the use of N,N-Dimethylformamide (DMF) as a solvent, which reacts with thiophene to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, followed by a reaction with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime. Finally, reduction of this oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • [(3-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
  • Thiophene-2-ethylamine

Uniqueness

[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H12BrNS2

Molecular Weight

302.3 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C11H12BrNS2/c12-10-4-7-15-11(10)8-13-5-3-9-2-1-6-14-9/h1-2,4,6-7,13H,3,5,8H2

InChI Key

SIWOTPRTMDIXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNCC2=C(C=CS2)Br

Origin of Product

United States

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